An In-depth Technical Guide to 3-Propyl-1H-pyrazole-4-carboxylic acid: Structure, Synthesis, and Applications
An In-depth Technical Guide to 3-Propyl-1H-pyrazole-4-carboxylic acid: Structure, Synthesis, and Applications
This guide provides a comprehensive technical overview of 3-Propyl-1H-pyrazole-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We will delve into its molecular structure, physicochemical properties, synthetic pathways, spectroscopic characterization, and its role as a versatile scaffold for the development of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3][4][5] Pyrazole derivatives are known to exhibit a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, and antiviral properties.[1][2][3][4][6] The versatility of the pyrazole ring, with its two adjacent nitrogen atoms, allows for diverse substitution patterns, enabling the fine-tuning of steric and electronic properties to optimize biological activity and pharmacokinetic profiles. 3-Propyl-1H-pyrazole-4-carboxylic acid represents a key building block within this class of compounds, offering multiple points for chemical modification to explore structure-activity relationships (SAR).
Molecular Structure and Physicochemical Properties
A clear understanding of the molecular architecture and physical characteristics of 3-Propyl-1H-pyrazole-4-carboxylic acid is fundamental to its application in research and development.
Chemical Structure and Nomenclature
The unambiguous identification of 3-Propyl-1H-pyrazole-4-carboxylic acid is crucial, and it is important to distinguish it from its isomers, such as 3-propyl-1H-pyrazole-5-carboxylic acid[7] and 4-propyl-1H-pyrazole-3-carboxylic acid.[8][9]
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IUPAC Name: 3-propyl-1H-pyrazole-4-carboxylic acid
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Molecular Formula: C₇H₁₀N₂O₂
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Molecular Weight: 154.17 g/mol
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CAS Number: 1007541-75-4[10]
The structure consists of a five-membered pyrazole ring with a propyl group at the 3-position and a carboxylic acid moiety at the 4-position.
Caption: 2D Chemical Structure of 3-Propyl-1H-pyrazole-4-carboxylic acid.
Physicochemical Properties
The physical and chemical properties of a compound dictate its behavior in various experimental settings, from reaction conditions to biological assays.
| Property | Value | Source |
| Appearance | Solid | [7] |
| Molecular Weight | 154.17 g/mol | [7] |
| Melting Point | Not specified, but pyrazole-4-carboxylic acid melts at 282 °C (dec.) | [11] |
| Solubility | Expected to be soluble in organic solvents like DMSO and methanol. | General chemical knowledge |
| pKa | The carboxylic acid proton is expected to have a pKa in the range of 3-5. | General chemical knowledge |
Synthesis of 3-Propyl-1H-pyrazole-4-carboxylic acid
The synthesis of pyrazole derivatives often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.[6] A plausible and efficient synthetic route to 3-Propyl-1H-pyrazole-4-carboxylic acid is outlined below. This protocol is a representative example and may require optimization for specific laboratory conditions.
Synthetic Pathway Overview
The synthesis commences with the Claisen condensation of ethyl butyrate and diethyl oxalate to form a β-keto ester. This intermediate is then cyclized with hydrazine hydrate to form the pyrazole ring, followed by hydrolysis of the ester to yield the final carboxylic acid.
Caption: Synthetic pathway for 3-Propyl-1H-pyrazole-4-carboxylic acid.
Detailed Experimental Protocol
Step 1: Synthesis of Ethyl 2-(ethoxymethylene)-3-oxohexanoate
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To a solution of sodium ethoxide (prepared by dissolving sodium in absolute ethanol), add ethyl butyrate at 0-5 °C.
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Slowly add diethyl oxalate to the reaction mixture while maintaining the temperature below 10 °C.
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Stir the mixture at room temperature for 12-16 hours.
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Quench the reaction with a dilute acid (e.g., HCl) and extract the product with an organic solvent (e.g., diethyl ether).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude β-keto ester.
Step 2: Synthesis of Ethyl 3-propyl-1H-pyrazole-4-carboxylate
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Dissolve the crude ethyl 2-(ethoxymethylene)-3-oxohexanoate in ethanol.
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Add hydrazine hydrate dropwise to the solution at room temperature.
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Reflux the reaction mixture for 4-6 hours.
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Cool the mixture to room temperature and remove the solvent under reduced pressure.
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Purify the resulting crude product by column chromatography on silica gel.
Step 3: Hydrolysis to 3-Propyl-1H-pyrazole-4-carboxylic acid
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Dissolve the purified ethyl 3-propyl-1H-pyrazole-4-carboxylate in a mixture of ethanol and water.
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Add an aqueous solution of sodium hydroxide and stir the mixture at 60-70 °C for 2-4 hours.
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Monitor the reaction progress by thin-layer chromatography.
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After completion, cool the reaction mixture and acidify with dilute hydrochloric acid to precipitate the product.
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Filter the solid, wash with cold water, and dry under vacuum to yield 3-Propyl-1H-pyrazole-4-carboxylic acid.
Spectroscopic Characterization
The structural elucidation of 3-Propyl-1H-pyrazole-4-carboxylic acid is confirmed through a combination of spectroscopic techniques. The following data are predicted based on the known structure and general principles of spectroscopic analysis.[12][13][14]
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information about the different types of protons and their neighboring environments.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.0-13.0 | br s | 1H | -COOH |
| ~10.0-11.0 | br s | 1H | N-H |
| ~7.8-8.0 | s | 1H | C5-H |
| ~2.6-2.8 | t | 2H | -CH₂-CH₂-CH₃ |
| ~1.6-1.8 | sextet | 2H | -CH₂-CH₂-CH₃ |
| ~0.9-1.0 | t | 3H | -CH₂-CH₂-CH₃ |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~165-170 | -COOH |
| ~140-145 | C3 |
| ~135-140 | C5 |
| ~110-115 | C4 |
| ~28-32 | -CH₂-CH₂-CH₃ |
| ~20-24 | -CH₂-CH₂-CH₃ |
| ~13-15 | -CH₂-CH₂-CH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (carboxylic acid) |
| 3100-3300 | Medium | N-H stretch |
| 2800-3000 | Medium | C-H stretch (aliphatic) |
| ~1700 | Strong | C=O stretch (carboxylic acid) |
| ~1600 | Medium | C=N stretch |
| ~1400-1500 | Medium | C=C stretch (aromatic) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
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Expected Molecular Ion (M⁺): m/z = 154.07
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Key Fragmentation Peaks: Loss of -OH (M-17), loss of -COOH (M-45), and cleavage of the propyl chain.
Applications in Drug Discovery and Agrochemicals
Derivatives of pyrazole carboxylic acids are of immense interest in both the pharmaceutical and agrochemical industries.
Scaffold for Novel Therapeutics
The core structure of 3-Propyl-1H-pyrazole-4-carboxylic acid is a versatile starting point for the synthesis of a wide range of biologically active molecules. The carboxylic acid group can be readily converted into amides, esters, and other functional groups, while the N-H of the pyrazole ring can be alkylated or arylated to generate diverse libraries of compounds for high-throughput screening. Research has shown that pyrazole-based compounds can act as inhibitors of various enzymes and receptors, leading to their investigation as potential anticancer, anti-inflammatory, and antimicrobial agents.[1][2][4][15][16] For instance, the amide derivative 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide is a key intermediate in the synthesis of sildenafil.[17]
Intermediate in Agrochemical Synthesis
Notably, derivatives of pyrazole carboxylic acids are crucial intermediates in the production of modern fungicides.[18][19] Specifically, amides derived from 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid are potent succinate dehydrogenase inhibitors (SDHIs), a major class of fungicides used to protect a wide variety of crops.[18][19][20] While 3-Propyl-1H-pyrazole-4-carboxylic acid itself is not the direct precursor, its structural motif is highly relevant to this class of agrochemicals.
Future Perspectives
The exploration of 3-Propyl-1H-pyrazole-4-carboxylic acid and its derivatives continues to be a promising avenue for the discovery of new chemical entities with valuable biological activities. Future research will likely focus on:
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Combinatorial Chemistry: The generation of large, diverse libraries of derivatives for screening against a wide range of biological targets.
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Structure-Based Drug Design: Utilizing computational methods to design and synthesize more potent and selective inhibitors of specific enzymes or receptors.
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Development of Novel Agrochemicals: Exploring new derivatives for the development of next-generation fungicides and other crop protection agents with improved efficacy and environmental profiles.
Conclusion
3-Propyl-1H-pyrazole-4-carboxylic acid is a valuable heterocyclic building block with a well-defined structure and versatile chemical reactivity. Its importance is underscored by the broad spectrum of biological activities exhibited by its derivatives, spanning from pharmaceuticals to agrochemicals. The synthetic protocols and spectroscopic data presented in this guide provide a solid foundation for researchers and scientists working with this important class of compounds. Continued investigation into the chemistry and biology of 3-Propyl-1H-pyrazole-4-carboxylic acid and its analogues is poised to yield significant advancements in both medicine and agriculture.
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